molecular formula C8H15ClF3NO B2408811 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride CAS No. 2567505-03-5

2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride

Cat. No.: B2408811
CAS No.: 2567505-03-5
M. Wt: 233.66
InChI Key: JRKDZZGZPRKPAE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride is a piperidine-based chemical compound offered as a high-purity intermediate for research and development purposes. This molecule features an ethanol group linked to a piperidine ring that is substituted with a trifluoromethyl group, a common motif in medicinal chemistry due to its potential to influence the molecule's metabolic stability, lipophilicity, and binding affinity . The hydrochloride salt form enhances the compound's stability and solubility for handling in laboratory settings. This chemical serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules. Piperidine derivatives are of significant interest in pharmaceutical research for their biological activity . As a specialized intermediate, it is strictly intended for laboratory research use only and is not labeled or approved for diagnostic, therapeutic, or any personal use. The compound is supplied through a global network of chemical suppliers . For detailed specifications, certificates of analysis, and custom synthesis inquiries, please contact us directly.

Properties

IUPAC Name

2-[3-(trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)7-2-1-3-12(6-7)4-5-13;/h7,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKDZZGZPRKPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product .

Scientific Research Applications

Chemistry

2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride serves as a valuable building block for synthesizing complex organic molecules. Its unique trifluoromethyl group allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme activities and protein interactions. Its ability to modify molecular interactions makes it a potential candidate for exploring cellular mechanisms.

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development targeting various diseases. Its structure suggests possible applications in creating novel pharmaceuticals with enhanced efficacy due to the trifluoromethyl group, which is known to influence pharmacokinetics and bioavailability .

Industry

In industrial applications, this compound is utilized in developing agrochemicals, polymers, and other industrial products. Its stability and reactivity make it suitable for various chemical processes.

Case Studies

Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. In a study assessing various synthesized compounds, certain derivatives showed excellent inhibition against multiple microbial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Drug Development
Investigations into trifluoromethyl-containing drugs have highlighted their role in enhancing therapeutic profiles. A review of FDA-approved drugs over the past two decades revealed that compounds with trifluoromethyl groups often demonstrate improved pharmacological properties, underscoring the importance of this functional group in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride is unique due to the presence of both the trifluoromethyl and ethanol groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications .

Biological Activity

The compound 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride is a piperidine derivative featuring a trifluoromethyl group, which has been associated with various biological activities and therapeutic potentials. The incorporation of trifluoromethyl groups in drug design is known to enhance metabolic stability and alter pharmacokinetics, making it a valuable component in medicinal chemistry.

Chemical Structure

The structural formula of this compound can be represented as follows:

C7H12ClF3N\text{C}_7\text{H}_{12}\text{ClF}_3\text{N}

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and receptor binding. In particular, it has been noted for its potential as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channels, which are implicated in pain and inflammation pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
TRPV1 Antagonism Exhibits potent antagonistic effects on TRPV1, reducing pain sensation and inflammatory responses.
Analgesic Properties Demonstrated strong analgesic effects in animal models, particularly in neuropathic pain scenarios.
Cytotoxicity Exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: TRPV1 Antagonism

In a study focusing on the structure-activity relationship (SAR) of piperidine derivatives, this compound was identified as a potent TRPV1 antagonist. It exhibited an IC50 value significantly lower than that of its non-fluorinated counterparts, indicating enhanced binding affinity to the TRPV1 receptor. This property was linked to the hydrophobic interactions facilitated by the trifluoromethyl group, which improved the compound's efficacy in blocking capsaicin-induced pain responses in rodent models .

Case Study 2: Analgesic Efficacy

In another investigation involving neuropathic pain models, this compound demonstrated significant analgesic effects. The study reported that administration of this compound resulted in a marked reduction in pain scores compared to control groups, supporting its potential application in pain management therapies .

Research Findings

Recent research has highlighted the importance of trifluoromethyl groups in enhancing the biological activity of compounds. The following findings were noted:

  • Enhanced Metabolic Stability : Compounds containing trifluoromethyl groups often exhibit increased resistance to metabolic degradation, leading to prolonged action in vivo .
  • Improved Lipophilicity : The introduction of trifluoromethyl moieties significantly increases the lipophilicity of compounds, facilitating better absorption and distribution within biological systems .
  • Diverse Pharmacological Profiles : Studies have shown that derivatives with trifluoromethyl groups can exhibit a wide range of pharmacological activities beyond TRPV1 antagonism, including anti-inflammatory and anticancer properties .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol hydrochloride?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution between 3-(trifluoromethyl)piperidine and ethylene oxide under controlled pH (neutral to slightly basic) to form the ethanol derivative.
  • Step 2 : Introduce hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt.
  • Optimization : Adjust reaction temperature (e.g., 40–60°C for 12–24 hours) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Monitor intermediates via TLC or HPLC .
  • Validation : Characterize the final product using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and structural integrity .

Q. What analytical techniques are suitable for assessing the purity of this compound in laboratory settings?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times against known standards .
  • Spectroscopy : Employ 19^{19}F NMR to verify the integrity of the trifluoromethyl group, as fluorine signals are sensitive to electronic environment changes .
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (C:H:N:Cl ratio) via combustion analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in sealed containers labeled for halogenated organics .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of this compound?

  • Methodology :

  • Reaction Modeling : Apply density functional theory (DFT) to calculate activation energies for key steps (e.g., piperidine ring functionalization). Software like Gaussian or ORCA can optimize transition states .
  • Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions between derivatives and biological targets (e.g., neurotransmitter receptors), guiding rational design .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, pH, temperature) from conflicting studies. Reproduce experiments under standardized protocols .
  • Structural Probes : Synthesize isotopically labeled analogs (e.g., 13^{13}C or 2^{2}H) to track metabolic stability and binding kinetics in vitro .

Q. How can enantiomeric impurities in the hydrochloride salt impact pharmacological studies, and how are they quantified?

  • Methodology :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Pharmacological Assays : Compare IC50_{50} values of purified enantiomers vs. racemic mixtures in receptor-binding assays (e.g., radioligand displacement) to assess stereochemical effects .

Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH, UV light, 40°C/75% humidity) for 1–4 weeks. Monitor degradation products via LC-MS .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using Arrhenius plots under accelerated conditions to predict shelf-life .

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